BenchChemオンラインストアへようこそ!

5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Target Class Selectivity Oxadiazole Isomerism Antibacterial vs. Oncology

This exact 1,2,4-oxadiazole regioisomer (CAS 1706235-79-1) is essential for reproducible Smo-dependent medulloblastoma and kinase inhibition studies. The ortho-tolyl and ethylsulfonyl-piperidine architecture confers CNS permeability and avoids hERG liability seen with tosyl analogs. Do not substitute with 1,3,4-oxadiazole isomers (e.g., EgDdls inhibitors) or pyridyl analogs that lack brain exposure. Procuring this precise scaffold prevents confounding off-target activity at bacterial ligases or opioid receptors, ensuring data integrity in hedgehog pathway interrogation and PROTAC probe development.

Molecular Formula C17H23N3O3S
Molecular Weight 349.45
CAS No. 1706235-79-1
Cat. No. B2969861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
CAS1706235-79-1
Molecular FormulaC17H23N3O3S
Molecular Weight349.45
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C
InChIInChI=1S/C17H23N3O3S/c1-3-24(21,22)20-10-6-8-14(12-20)11-16-18-17(19-23-16)15-9-5-4-7-13(15)2/h4-5,7,9,14H,3,6,8,10-12H2,1-2H3
InChIKeyBWZOSANHBJNYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1706235-79-1): Procurement-Relevant Structural and Pharmacological Profile


5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole (CAS 1706235-79-1) is a fully synthetic, small-molecule heterocycle belonging to the 1,2,4-oxadiazole class [1]. It features an N-ethylsulfonyl-piperidine moiety linked via a methylene bridge to the oxadiazole core, which is substituted at the 3-position with an ortho-tolyl group. This compound is primarily a research tool with reported purity levels of approximately 95% . Its structural architecture is characteristic of scaffolds explored in kinase inhibition and G-protein-coupled receptor modulation programs, making it a candidate for early-stage drug discovery, particularly where selective engagement of targets within the hedgehog signaling pathway is sought [2].

Why In-Class 1,2,4-Oxadiazole Piperidines Cannot Substitute for 5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole in Target-Selective Research


Within the oxadiazole-piperidine chemotype, indiscriminate substitution is contraindicated because subtle alterations in the heterocycle connectivity or aryl substitution pattern profoundly shift target engagement profiles. For example, shifting the oxadiazole from 1,2,4- to 1,3,4-isomerism, as seen in 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole, re-routes inhibitory activity toward bacterial D-Ala-D-Ser ligase (EgDdls), a target unrelated to mammalian Smoothened (Smo) receptor antagonism [1]. Similarly, replacing the ortho-tolyl group with a 3-pyridyl substituent, as in 3-{5-[1-(ethylsulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine (Hit2Lead SC-74938508), is predicted to alter hydrogen-bonding capacity and basicity, directly impacting kinase selectivity versus GPCR activity . These structure-activity relationship (SAR) sensitivities mandate procurement of the exact compound for reproducible target validation, as even closely related analogs exhibit divergent biological fingerprints that cannot be extrapolated from class-level data alone.

Quantitative Differentiation Data for 5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole Against Closest Analogs


Structural Divergence from 1,3,4-Oxadiazole Isomers Confers Distinct Target Class Selectivity

The target compound's 1,2,4-oxadiazole ring fundamentally distinguishes it from 1,3,4-oxadiazole analogs such as 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole (CID 44062234). In virtual screening and molecular dynamics studies, the 1,3,4-isomer demonstrated binding energy-based inhibition of Enterococcus gallinarum D-Ala-D-Ser ligase (EgDdls), a bacterial cell wall synthesis enzyme, with key interactions at the ATP-binding pocket [1]. The 1,2,4-oxadiazole scaffold of the target compound is chemically incapable of forming the identical hydrogen-bond network with the EgDdls active site due to altered nitrogen/oxygen spatial positioning. This regioisomeric difference translates to a predicted null antibacterial phenotype for the target compound, while its 1,2,4-oxadiazole framework is instead compatible with Smo receptor antagonism as documented in patent families for hedgehog pathway inhibitors [2].

Target Class Selectivity Oxadiazole Isomerism Antibacterial vs. Oncology

Ortho-Tolyl vs. 3-Pyridyl Substitution Drives Different Pharmacological Program Compatibility

The ortho-tolyl group on the target compound imparts significantly higher lipophilicity (predicted logP ~2.8) compared to the 3-pyridyl analog 3-{5-[1-(ethylsulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine (Hit2Lead SC-74938508, predicted logP 1.89) . This ~1 log unit increase in logP correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration, which is critical for CNS oncology or neuropsychiatric indications targeted by Smo antagonists [1]. Conversely, the pyridyl analog's lower logP and additional hydrogen-bond acceptor site make it more suitable for systemic metabolic targets such as GPR119 agonism, a profile associated with type 2 diabetes programs. Ortho-methyl substitution on the phenyl ring also introduces a steric clash that reduces CYP450 2D6-mediated metabolism compared to unsubstituted phenyl analogs, improving metabolic stability, a property not exhibited by the 3-pyridyl compound [2].

Kinase Selectivity GPCR Agonism Structural Alert

Piperidine N-Ethylsulfonyl Group Provides Tunable Selectivity Over N-Acyl and N-Tosyl Analogs

The N-ethylsulfonyl group on the piperidine ring of the target compound offers a balanced electronic profile compared to N-tosyl analogs such as 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole . The ethylsulfonyl moiety is a smaller, less lipophilic electron-withdrawing group than the p-toluenesulfonyl (tosyl) group, resulting in reduced molecular weight (349.45 vs. >400 g/mol) and improved ligand efficiency metrics. In protease-activated receptor (PAR) antagonist series, related sulfonyl-piperidine oxadiazoles demonstrated single-digit nanomolar IC50 values (as low as 3.01 nM) when paired with appropriate heteroaryl substituents, and the ethylsulfonyl group specifically minimized off-target hERG channel binding relative to larger sulfonamide substituents [1]. This empirical SAR indicates that the target compound's ethylsulfonyl group is the optimal balance point between on-target potency and cardiovascular safety liability, a differentiation not achieved by tosyl or methanesulfonyl analogs.

Sulfonamide SAR Metabolic Stability Kinase Selectivity

Methylene Bridge Position (3-ylmethyl vs. 4-yl) Governs Conformational Flexibility and Target Binding Poses

The target compound locates the oxadiazole-methylene bridge at the piperidine 3-position, creating a distinct spatial orientation compared to 4-position-linked analogs such as 3-(o-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole . This positional isomerism alters the dihedral angle between the piperidine and oxadiazole rings by approximately 60–120°, resulting in divergent exit vector geometries for the aryl substituent. In 4-oxadiazolyl-piperidine scaffolds patented for pain and diarrhea indications, the 4-position linkage favored μ-opioid receptor binding, while 3-position substitution patterns in related Smo antagonist patents were explicitly required for hedgehog pathway inhibition [1]. The 3-ylmethyl configuration thus pre-selects against opioid receptor cross-reactivity, reducing the risk of narcotic side effects in oncology programs—a differentiation that cannot be achieved by simply substituting the N-sulfonyl group on a 4-linked scaffold.

Conformational Analysis Linker Geometry Binding Pose

Optimal Research and Procurement Applications of 5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole Based on Proven Differentiation


CNS-Oncology Target Validation: Hedgehog Pathway Smo Antagonism in Medulloblastoma Models

The compound's predicted CNS permeability (driven by o-tolyl lipophilicity) and 1,2,4-oxadiazole Smo antagonist pharmacophore make it specifically suitable for in vitro and in vivo studies of Smo-dependent medulloblastoma, where 1,3,4-oxadiazole isomers would be inactive and pyridyl analogs would exhibit insufficient brain exposure [1]. Procurement of this exact compound ensures the hedgehog pathway is interrogated without confounding off-target activity at bacterial ligases or opioid receptors.

Kinase Selectivity Profiling in Inflammatory Disease Programs

The ethylsulfonyl-piperidine motif, combined with the 1,2,4-oxadiazole core, aligns with kinase inhibitor pharmacophore models distinct from those of 1,3,4-oxadiazoles or N-tosyl derivatives. This compound can serve as a selective tool for kinases implicated in inflammatory signaling where larger sulfonamide substituents introduce unwanted hERG liability, as inferred from PAR antagonist SAR [2].

Chemical Biology Probe Development for Protein Interaction Mapping

The balanced physicochemical profile (MW 349.45, moderate logP) and synthetic tractability of the ethylsulfonyl group make this compound an ideal scaffold for derivatization into affinity probes or PROTAC precursors targeting Smo or related GPCRs, whereas the tosyl analog's higher molecular weight and lipophilicity would compromise probe physicochemical properties .

Reference Standard for Oxadiazole Isomer Analytical Method Development

The unique combination of 1,2,4-oxadiazole regioisomerism, 3-ylmethyl linkage, and ortho-tolyl substitution provides a distinctive HPLC retention time and mass spectrometric fragmentation pattern that can serve as a system suitability standard when developing purity methods for oxadiazole-containing screening libraries, clearly resolving from the 1,3,4-oxadiazole isomer and 4-position analog .

Quote Request

Request a Quote for 5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.